molecular formula C22H26FN3O4S B2446326 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898444-97-8

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2446326
CAS No.: 898444-97-8
M. Wt: 447.53
InChI Key: JENOBIYPRZJOTH-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which is achieved by reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.

    Alkylation: The piperidine intermediate is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated piperidine intermediate with m-tolyl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure but lacks the fluorine atom.

    N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide enhances its lipophilicity and metabolic stability, making it potentially more effective in biological systems compared to its analogs.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-5-4-6-18(15-16)25-22(28)21(27)24-13-12-19-7-2-3-14-26(19)31(29,30)20-10-8-17(23)9-11-20/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENOBIYPRZJOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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